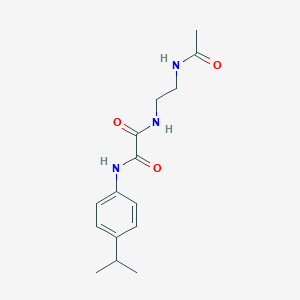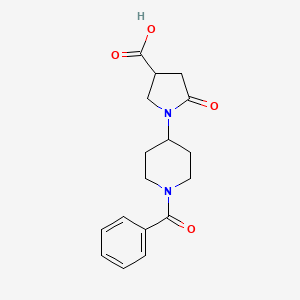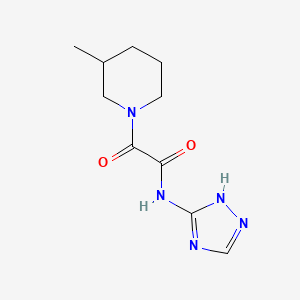
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide, also known as APX-3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the redox signaling enzyme APE1/Ref-1, which plays a crucial role in DNA repair and transcriptional regulation. APX-3330 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide is a potent inhibitor of the redox signaling enzyme APE1/Ref-1. This enzyme plays a crucial role in DNA repair and transcriptional regulation by modulating the activity of several transcription factors, including NF-κB and HIF-1α. By inhibiting APE1/Ref-1, N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide disrupts the redox signaling pathway, leading to decreased activation of these transcription factors and reduced inflammation, cancer cell growth, and oxidative stress.
Biochemical and physiological effects:
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its potent inhibitory activity against APE1/Ref-1, which makes it a useful tool for studying the redox signaling pathway. Another advantage is its broad range of therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of APE1/Ref-1, which could have improved efficacy and reduced toxicity compared to N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide and its effects on the redox signaling pathway.
Méthodes De Synthèse
The synthesis of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide involves several steps, including the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form 4-isopropylphenyl-2-buten-1-one. This compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxamide using acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has also been shown to have anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)12-4-6-13(7-5-12)18-15(21)14(20)17-9-8-16-11(3)19/h4-7,10H,8-9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUVFRKTPUKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)

![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)